Specific Scientific Field: Organic Chemistry
Summary of the Application: 1-Piperidinepropanol is used as a reactant in the preparation of isothiourea. Isothiourea compounds are known for their biological activities and are used in medicinal chemistry.
Results or Outcomes: The outcome of this reaction is the formation of an isothiourea compound.
Summary of the Application: 1-Piperidinepropanol can be used as a reactant in the Mitsunobu reaction. The Mitsunobu reaction is an organic reaction that converts primary or secondary alcohols into esters, ethers, amines, and thioethers.
Methods of Application or Experimental Procedures: The general method for the Mitsunobu reaction involves the reaction of an alcohol (in this case, 1-Piperidinepropanol) with a carboxylic acid, phenol, or sulfonic acid in the presence of a triphenylphosphine and a diazo compound.
Results or Outcomes: The outcome of this reaction is the formation of an ester, ether, amine, or thioether.
Summary of the Application: 1-Piperidinepropanol can be used as a reactant in Suzuki coupling. The Suzuki coupling is a type of cross-coupling reaction, used in organic chemistry to form carbon-carbon bonds.
Methods of Application or Experimental Procedures: The general method for the Suzuki coupling involves the reaction of an aryl or vinyl boronic acid (or ester or trifluoroborate) with an aryl or vinyl halide or triflate in the presence of a base and a palladium catalyst.
Results or Outcomes: The outcome of this reaction is the formation of a biaryl compound.
Summary of the Application: 1-Piperidinepropanol can be used as a reactant in intramolecular nitrile oxide-alkene cycloadditions. This reaction is a type of cycloaddition reaction, which is used in organic chemistry to form cyclic compounds.
Methods of Application or Experimental Procedures: The general method for intramolecular nitrile oxide-alkene cycloadditions involves the reaction of a nitrile oxide (which can be generated from a hydroxylamine) with an alkene in the presence of a base.
Results or Outcomes: The outcome of this reaction is the formation of an isoxazoline compound.
Specific Scientific Field: Medicinal Chemistry
Summary of the Application: 1-Piperidinepropanol can be used as a reactant for the synthesis of various antagonists and inhibitors.
Methods of Application or Experimental Procedures: The exact procedures for these syntheses can vary widely depending on the specific antagonist or inhibitor being synthesized. They generally involve multiple steps and a variety of different reagents and conditions.
Results or Outcomes: The outcome of these reactions is the formation of the desired antagonist or inhibitor.
1-Piperidinepropanol is an organic compound with the molecular formula CHNO and a molecular weight of 143.23 g/mol. It is a colorless to light yellow liquid and has a boiling point of approximately 94-95 °C at 0.5 mmHg. The compound features a piperidine ring, which is a six-membered heterocyclic structure containing five carbon atoms and one nitrogen atom, along with a propanol side chain. Its chemical structure can be represented as follows:
textN / \ C C | | C---C \ / C | OH
1-Piperidinepropanol is known for its versatility in various
1-Piperidinepropanol exhibits notable biological activity, particularly in pharmacology. Its derivatives have been explored for their potential roles in:
The synthesis of 1-piperidinepropanol can be achieved through various methods:
1-Piperidinepropanol finds applications across multiple fields:
Several compounds share structural similarities with 1-piperidinepropanol, each exhibiting unique properties:
Compound Name | Molecular Formula | Key Features |
---|---|---|
3-Piperidinopropanol | CHNO | Similar structure; different substituents |
Biperiden | CHNO | Used as an anticholinergic drug |
1-(3-Hydroxypropyl)piperidine | CHNO | Hydroxyl group alters solubility |
3-(Piperidin-1-yl)propan-1-ol | CHNO | Variation in functional groups |
These compounds highlight the diversity within piperidine derivatives, showcasing variations that influence their biological activity and applications.
Corrosive;Irritant